Benzenesulfonylmethylsulfanylbenzene
Overview
Description
{[(phenylsulfanyl)methyl]sulfonyl}benzene is an organic compound with the molecular formula C13H12O2S2 and a molecular weight of 264.367 g/mol It is characterized by the presence of both phenylsulfanyl and sulfonyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(phenylsulfanyl)methyl]sulfonyl}benzene typically involves the reaction of benzyl mercaptan with benzenesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from benzyl mercaptan attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for {[(phenylsulfanyl)methyl]sulfonyl}benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(phenylsulfanyl)methyl]sulfonyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
{[(phenylsulfanyl)methyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition, as sulfonyl groups are known to interact with certain enzymes.
Mechanism of Action
The mechanism of action of {[(phenylsulfanyl)methyl]sulfonyl}benzene involves its interaction with molecular targets through its sulfonyl and phenylsulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylmethane: Similar structure but lacks the phenylsulfanyl group.
Benzylsulfonylbenzene: Contains a benzyl group instead of a phenylsulfanyl group.
Uniqueness
{[(phenylsulfanyl)methyl]sulfonyl}benzene is unique due to the presence of both phenylsulfanyl and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry and research .
Properties
IUPAC Name |
benzenesulfonylmethylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c14-17(15,13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIZSICNCVLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934635 | |
Record name | {[(Benzenesulfonyl)methyl]sulfanyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15296-86-3 | |
Record name | NSC122660 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[(Benzenesulfonyl)methyl]sulfanyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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